molecular formula C15H13IO B3025063 3,5-Dimethyl-2'-iodobenzophenone CAS No. 951884-33-6

3,5-Dimethyl-2'-iodobenzophenone

Cat. No. B3025063
M. Wt: 336.17 g/mol
InChI Key: HCLAHNISVGHQFC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-2’-iodobenzophenone consists of a benzophenone core with iodine and methyl groups attached. The molecular weight of this compound is 336.17 g/mol .

Scientific Research Applications

Optical Materials and Nonlinear Optical Properties

3,5-Dimethyl-2'-iodobenzophenone and its derivatives have been explored in the development of new optical materials. For instance, research into proton transfer optical materials led to the creation of a compound showing significant nonlinear optical properties, which could be beneficial for optical switching and modulation applications (Dhamodharan, Sathya, & Dhandapani, 2017).

Photoelectric and Microelectronic Materials

The synthesis of fluorinated poly(ether ketone imide)s based on derivatives of 3,5-Dimethyl-2'-iodobenzophenone resulted in materials with high optical transparency, low dielectric constants, and excellent thermal stability. These properties make such materials suitable for use in photoelectric and microelectronic applications (Wang, Li, & Jiang, 2009).

Fluorogenic Molecules for RNA Imaging

Derivatives of 3,5-Dimethyl-2'-iodobenzophenone have been utilized to create fluorogenic molecules that bind to RNA aptamers for imaging purposes. These molecules are weakly fluorescent in liquid solvents but show enhanced fluorescence when bound to specific RNA structures, offering potential tools for RNA visualization in biological research (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).

Chemical Synthesis and Catalysis

Research has shown that 3,5-Dimethyl-2'-iodobenzophenone can be involved in novel strategies for chemical synthesis, such as palladium-catalyzed dimethylation reactions, which are crucial for creating pharmacologically active compounds. This method represents a new approach to C-H activation and methylation, contributing to the field of medicinal chemistry (Wu, Wei, Wan, & Zhang, 2021).

Functional Models for Enzymes

Compounds derived from 3,5-Dimethyl-2'-iodobenzophenone have been used to create iron(III) complexes that serve as functional models for catechol 1,2-dioxygenases. These studies help in understanding the role of ligand properties in enzyme mimics and contribute to the broader understanding of enzymatic function and catalysis in biological systems (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Organic Synthesis and Cross-Coupling Reactions

The utility of 3,5-Dimethyl-2'-iodobenzophenone extends to its role in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are fundamental in creating biaryl compounds, which are essential structures in many pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).

properties

IUPAC Name

(3,5-dimethylphenyl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLAHNISVGHQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263630
Record name (3,5-Dimethylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2'-iodobenzophenone

CAS RN

951884-33-6
Record name (3,5-Dimethylphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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